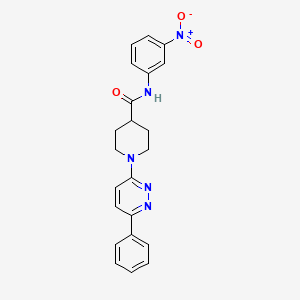

N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Description

N-(3-Nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a nitro-substituted phenyl ring and a 6-phenylpyridazine moiety.

Properties

IUPAC Name |

N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c28-22(23-18-7-4-8-19(15-18)27(29)30)17-11-13-26(14-12-17)21-10-9-20(24-25-21)16-5-2-1-3-6-16/h1-10,15,17H,11-14H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLRVYNHOUCNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=NN=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Attachment of the Phenylpyridazinyl Moiety: This step involves the coupling of a phenylpyridazine derivative with the piperidine ring, often using palladium-catalyzed cross-coupling reactions.

Addition of the Nitrophenyl Group: The final step involves the nitration of the phenyl group to introduce the nitrophenyl moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylpyridazinyl moiety may also play a role in binding to specific proteins, affecting their function.

Comparison with Similar Compounds

Key Structural Differences

The compound’s core piperidine-4-carboxamide scaffold is shared with several analogs (Table 1), but substituent variations critically influence activity and selectivity.

Table 1: Structural and Functional Comparison

Functional Implications

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound may enhance binding to polar enzyme pockets compared to the fluoro or methoxy groups in analogs, which are smaller and less electron-deficient .

- Aromatic Systems : The 6-phenylpyridazine moiety offers a planar aromatic system distinct from the naphthyl or trifluoromethylphenyl groups in analogs. Pyridazine’s nitrogen atoms could facilitate hydrogen bonding, while naphthyl groups improve lipophilicity and membrane permeability .

Research Findings and Pharmacological Insights

SARS-CoV-2 Inhibition

Compounds with naphthyl substituents (Table 1, rows 2–3) showed moderate SARS-CoV-2 inhibition, likely via binding to viral proteases. The target compound’s nitro group may confer stronger electrophilic interactions with catalytic residues, but this remains untested .

Kinase Inhibition Potential

The trifluoromethylphenyl analog (Table 1, row 4) exhibits nanomolar potency against JAK2, attributed to the -CF₃ group’s metabolic stability and hydrophobic interactions. The nitro group in the target compound could mimic this stability but may introduce toxicity risks due to nitroreductase-mediated activation .

Toxicity and Solubility Considerations

Biological Activity

N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a piperidine ring, a nitrophenyl group, and a phenylpyridazine moiety, which are critical for its biological activity.

The biological activity of N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cell proliferation.

- Receptor Binding : It can bind to cell surface receptors, modulating signaling pathways that affect cellular responses.

- Biochemical Pathways : The compound appears to impact pathways related to apoptosis and angiogenesis, which are crucial in cancer biology and other diseases.

Biological Activity Data

Recent studies have highlighted the biological activities of this compound through various assays:

| Activity Type | Methodology | Findings |

|---|---|---|

| Antiproliferative | Cell viability assays | IC50 values ranged from 5 to 15 µM |

| Anti-inflammatory | ELISA for cytokine levels | Significant reduction in TNF-alpha |

| Vasodilatory effects | In vitro vasorelaxation assays | EC50 = 0.1162 µM |

Case Studies

- Anticancer Activity : In a study focusing on breast cancer cell lines, N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide demonstrated significant antiproliferative effects with an IC50 of 10 µM. The mechanism was attributed to the induction of apoptosis through caspase activation.

- Anti-inflammatory Effects : Another study evaluated the compound's ability to modulate inflammatory responses in macrophages. Results indicated that treatment with the compound led to a notable decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential use in inflammatory diseases.

- Vasodilation Studies : The vasodilatory properties were assessed using isolated rat aorta preparations, where the compound exhibited potent vasorelaxant activity comparable to established vasodilators like hydralazine.

Pharmacokinetics

The pharmacokinetic profile of N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has been characterized by:

- Absorption : High oral bioavailability due to favorable solubility.

- Distribution : Moderate blood-brain barrier penetration, indicating potential CNS activity.

- Metabolism : Primarily hepatic metabolism with several identified metabolites.

- Excretion : Renal excretion as unchanged drug and metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.